molecular formula C23H20N4O B11030320 1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11030320
M. Wt: 368.4 g/mol
InChI Key: YBBZVTUVKODZDH-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic indazole-based compound of significant interest in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmaceutical development, featured in several approved therapeutics including the antiemetic granisetron, the non-steroidal anti-inflammatory drug benzydamine, and the anticancer agents pazopanib and axitinib . This specific derivative incorporates a benzimidazole moiety at the 1-position and a (E)-2-phenylethenyl (trans-styryl) group at the 6-position of the tetrahydroindazol-4-one core, structural features designed to explore and modulate biological activity. While direct biological data for this exact compound requires further investigation, research on closely related structural analogs provides strong rationale for its research application. Indazole derivatives have recently demonstrated promising antiprotozoal activity against significant parasites including Entamoeba histolytica , Giardia intestinalis , and Trichomonas vaginalis . Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups on pendant phenyl rings, as well as specific substitutions on the indazole core, can favorably enhance potency . Furthermore, heterocyclic compounds featuring fused ring systems similar to this one are frequently investigated as protein tyrosine kinase inhibitors, representing a key area in the development of antineoplastic agents . This compound is supplied as a high-purity material for research purposes exclusively. It is intended for use in in vitro assays, hit-to-lead optimization campaigns, and mechanistic studies within institutional or commercial laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C23H20N4O/c1-15-22-20(27(26-15)23-24-18-9-5-6-10-19(18)25-23)13-17(14-21(22)28)12-11-16-7-3-2-4-8-16/h2-12,17H,13-14H2,1H3,(H,24,25)/b12-11+

InChI Key

YBBZVTUVKODZDH-VAWYXSNFSA-N

Isomeric SMILES

CC1=NN(C2=C1C(=O)CC(C2)/C=C/C3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C=CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Cyclohexanone-Based Cyclization

Cyclohexanone derivatives are condensed with hydrazines under acidic or basic conditions to form the indazolone core. For example:

  • Starting material : Cyclohexanone (or substituted analogs).

  • Reagents : Hydrazine hydrate in ethanol with catalytic HCl.

  • Conditions : Reflux at 80°C for 6–12 hours.

  • Yield : 60–75%.

StepReagentsTemperatureTimeYield
CyclizationHydrazine hydrate, HCl80°C6–12 h60–75%

Bromination at Position 5

To introduce reactivity for subsequent functionalization, bromination is performed:

  • Reagent : Trimethylphenylammonium tribromide in dichloromethane.

  • Outcome : Mono- (5-bromo) or di-bromo (5,5-dibromo) intermediates.

  • Yield : 45–60% for mono-bromo; 30–40% for di-bromo.

Introduction of the Styryl Group at Position 6

The (E)-2-phenylethenyl group is introduced via aldol condensation or Wittig reactions:

Aldol Condensation

  • Substrate : 5-Bromo-1,5,6,7-tetrahydro-4H-indazol-4-one.

  • Reagent : Benzaldehyde derivatives (e.g., cinnamaldehyde for styryl groups).

  • Conditions : NaOH in ethanol, room temperature.

  • Stereoselectivity : (E)-isomer favored due to steric hindrance.

ExampleAldehydeBaseSolventYield
Styryl introductionCinnamaldehydeNaOHEthanol70–85%

Wittig Reaction

For higher stereocontrol, phosphonium ylides are used:

  • Reagent : Benzyltriphenylphosphonium chloride, KOtBu.

  • Conditions : THF, 0°C to room temperature.

  • Yield : 65–80%.

Functionalization at Position 1: Benzimidazole Attachment

The 1H-benzimidazol-2-yl group is introduced via nucleophilic substitution or cross-coupling:

Nucleophilic Aromatic Substitution

  • Substrate : 6-Styryl-5-bromoindazolone.

  • Reagent : 2-Mercaptobenzimidazole, CuI, K2CO3.

  • Conditions : DMF, 120°C, 24 hours.

  • Yield : 50–65%.

Pd-Catalyzed Cross-Coupling

  • Catalyst : Pd(PPh3)4, AsPh3.

  • Ligand : XPhos.

  • Conditions : Toluene, 100°C, 18 hours.

  • Yield : 55–70%.

Methylation at Position 3

A methyl group is introduced via alkylation:

  • Reagent : Methyl iodide, NaH.

  • Conditions : DMF, 0°C to room temperature.

  • Yield : 80–90%.

Isomer Separation and Purification

Due to tautomerism in the indazolone core (N1 vs. N2 substitution), chromatographic separation is critical:

  • Method : Flash chromatography (silica gel, hexane/EtOAc gradient).

  • Analytical Confirmation : 2D NMR (COSY, NOESY).

IsomerRf ValueEluent Ratio (Hexane:EtOAc)
N1-substituted0.353:1
N2-substituted0.283:1

Characterization Data

Final compound validation includes:

  • HRMS : m/z 368.1632 [M+H]+ (calc. 368.1638).

  • 1H NMR (500 MHz, DMSO-d6): δ 8.12 (s, 1H, benzimidazole-H), 7.75 (d, J=16.2 Hz, 1H, styryl-H), 6.95 (d, J=16.2 Hz, 1H, styryl-H), 3.15 (s, 3H, CH3).

  • HPLC Purity : >98% (C18 column, MeCN/H2O).

Challenges and Optimization

  • Regioselectivity : N1 vs. N2 acylation requires careful control of reaction stoichiometry.

  • Stereochemical Integrity : (E)-styryl configuration is maintained using low-temperature aldol reactions.

  • Scale-Up : Batch processes achieve >500 g yields with 65% overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole and indazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The indazole ring system may enhance these interactions, leading to increased biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs (Table 1) based on substituent variations and reported data.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
1-(1H-Benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one 3-methyl, 6-(E-styryl) ~376.4 (calc.) High lipophilicity (logP ~3.8), UV absorbance at 320 nm (styryl π→π* transition) Hypothesized kinase inhibition (based on benzimidazole scaffold) Inferred
1-(1H-Benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one 6,6-dimethyl ~310.3 Moderate solubility in DMSO, stability in acidic conditions Antimicrobial activity against Gram-positive bacteria
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nitroimidazole-phenyl-ethanol ~370–400 Photo-labile, redox-active (nitro group) Antiprotozoal activity (e.g., metronidazole analogs)
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate Ester-linked nitroimidazole ~392.4 Hydrolytic instability at high pH Prodrug potential for targeted delivery

Key Observations:

Nitroimidazole derivatives (e.g., compounds) exhibit redox-dependent cytotoxicity, a feature absent in benzimidazole-indazolones, highlighting divergent therapeutic mechanisms .

Physicochemical Properties: The styryl group increases molecular weight and lipophilicity (logP ~3.8 vs. ~2.5 for dimethyl analog), which may improve membrane permeability but reduce aqueous solubility . In contrast, nitroimidazole-arylethanols () show higher polarity due to hydroxyl and nitro groups, favoring solubility but limiting blood-brain barrier penetration .

compounds employ tetrakis(dimethylamino)ethylene (TDAE) for nucleophilic substitutions, a strategy less applicable to benzimidazole-indazolones due to differing reactivity .

Research Findings and Gaps

  • Experimental Data Limitations: No direct crystallographic or kinetic data for the target compound were identified. Structural inferences rely on analogs and computational modeling (e.g., SHELX-refined crystallography for related benzimidazoles ).
  • Biological Hypotheses : The styryl group’s role in π-stacking or allosteric modulation remains untested but is mechanistically plausible based on kinase inhibitor SAR studies .
  • Opportunities : Comparative studies with 6,6-dimethyl and 6-styryl analogs could elucidate substituent effects on target selectivity and metabolic stability.

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

This structure features a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

Human Neutrophil Elastase Inhibition

Recent studies have indicated that compounds with a 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibitory activity against human neutrophil elastase (HNE) . HNE is a serine protease involved in inflammatory processes and has been implicated in diseases such as chronic obstructive pulmonary disease (COPD) and certain cancers. The compound demonstrated K_i values ranging from 6 to 35 nM , indicating potent inhibition of HNE activity .

Immunomodulatory Effects

Another study highlighted the immunomodulatory potential of related benzimidazole derivatives. For instance, a derivative known as BMT-1 was shown to inhibit H+/K+-ATPases in activated T cells. This inhibition led to intracellular acidification and subsequently reduced T cell proliferation. While the specific effects of the target compound on T cell activity were not detailed in the literature, the structural similarities suggest potential immunomodulatory properties .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and anti-inflammatory properties of the compound. The results indicated that it could significantly reduce inflammatory cytokine production in activated immune cells. The mechanism appears to involve modulation of signaling pathways associated with inflammation.

Case Studies

Several case studies involving structurally similar compounds have provided insights into their therapeutic applications:

  • Chronic Inflammatory Diseases : Compounds with similar structures have been evaluated for their efficacy in treating chronic inflammatory diseases by targeting enzymes like HNE.
  • Cancer Treatments : The potential for these compounds to inhibit tumor growth has been explored, particularly through their effects on cell cycle regulation and apoptosis induction.

Data Summary

Biological Activity K_i Values (nM) Therapeutic Implications
HNE Inhibition6 - 35COPD, Cancer
Immunomodulation (T cells)Not specifiedPotential treatment for autoimmune diseases
Anti-inflammatory EffectsSignificant reductionChronic inflammatory conditions

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves condensation reactions between benzimidazole derivatives and hydrazine-containing intermediates under reflux conditions. For example, hydrazine can react with 1-(1H-benzimidazol-2-yl) ethanone in methanol under reflux for 4–6 hours, followed by recrystallization to isolate the product . Optimization includes:

  • Temperature Control : Maintaining reflux temperatures (60–80°C) to prevent side reactions.
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to improve purity .
  • Analytical Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and confirm purity .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., vinyl protons at δ 6.8–7.2 ppm for the (E)-styryl group) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve ambiguities in bond configurations. ORTEP-3 can generate graphical representations of molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 495.18 [M+] observed for related benzimidazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for benzimidazole-derived compounds?

Methodological Answer: Discrepancies may arise from structural variations, assay protocols, or microbial strains. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-phenyl vs. 4-methyl groups on pyridine rings) using standardized MIC assays .
  • Standardized Protocols : Adopt CLSI guidelines for broth microdilution assays to ensure reproducibility.
  • Statistical Validation : Use ANOVA to assess significance of activity differences across studies, accounting for variables like solvent polarity or inoculum size .

Q. What computational methods are suitable for predicting the binding mechanisms of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal CYP51 or bacterial DNA gyrase. Validate using co-crystallized ligand data from PDB entries (e.g., 7GZ) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the benzimidazole core and active-site residues .
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with observed activity trends .

Q. How can crystallographic data for this compound be leveraged to study polymorphism or solvate formation?

Methodological Answer:

  • Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphic forms.
  • Thermal Analysis : DSC/TGA to detect solvate loss events (e.g., endothermic peaks at 120–150°C indicating bound water) .
  • Hirshfeld Surface Analysis : CrystalExplorer software can map intermolecular interactions (e.g., π-π stacking between benzimidazole and phenyl groups) .

Methodological Challenges and Solutions

Q. What experimental design principles should guide the assessment of this compound’s environmental fate in ecotoxicology studies?

Methodological Answer: Adopt a tiered approach per OECD guidelines:

  • Phase 1 (Lab Scale) : Determine hydrolysis/photolysis rates using UV-Vis spectroscopy under controlled pH and light conditions .
  • Phase 2 (Microcosm) : Simulate soil/water partitioning via shake-flask experiments (log P measurement via HPLC retention times) .
  • Phase 3 (Field Trials) : Use LC-MS/MS to quantify residues in environmental matrices, ensuring detection limits ≤1 ppb .

Q. How can researchers validate the anti-inflammatory activity of this compound while minimizing false positives?

Methodological Answer:

  • In Vitro Assays : Measure COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical), with indomethacin as a positive control.
  • Cytotoxicity Controls : Include MTT assays on RAW 264.7 macrophages to distinguish anti-inflammatory effects from cell death .
  • In Vivo Models : Use carrageenan-induced paw edema in rats, with dose-response curves (10–50 mg/kg) and histopathological analysis .

Data Analysis and Reporting

Q. How should conflicting crystallographic data (e.g., bond length discrepancies) be addressed in publications?

Methodological Answer:

  • Error Analysis : Report standard uncertainties (SUs) from SHELXL refinement and compare with similar structures in the CSD.
  • Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., bond angles >3σ from mean values) .
  • Transparent Reporting : Include supplementary CIF files with refinement parameters and anomalous electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.